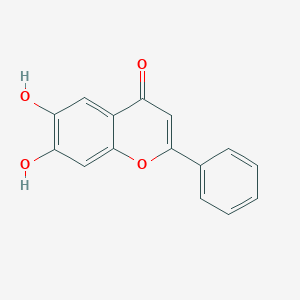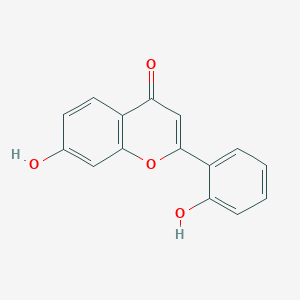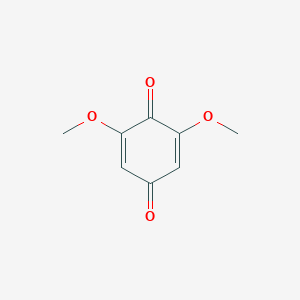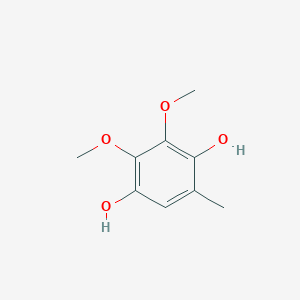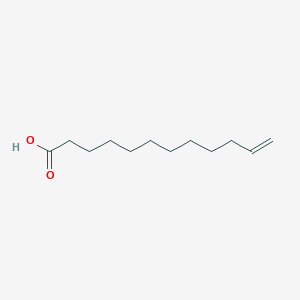
11-Dodecensäure
Übersicht
Beschreibung
11-Dodecenoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a colorless liquid with a fatty, citrusy aroma .
Molecular Structure Analysis
The molecular formula of 11-Dodecenoic acid is C12H22O2 . Its molecular weight is 198.3019 . The IUPAC Standard InChI is InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) .
Chemical Reactions Analysis
One known reaction involving 11-Dodecenoic acid is the ketonic decarboxylation, which is base catalyzed with MgO as a catalyst. This reaction forms 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .
Physical And Chemical Properties Analysis
11-Dodecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 303.2±11.0 °C at 760 mmHg . The enthalpy of vaporization is 59.8±6.0 kJ/mol . The index of refraction is 1.457 . The molar refractivity is 58.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Medizin: Verbesserung von Medikamentenverabreichungssystemen
11-Dodecensäure wurde als ein potenzieller lipidbasierter Verstärker in Medikamentenverabreichungssystemen identifiziert. Ihre einzigartige Struktur ermöglicht es ihr, mit Zellmembranen zu interagieren, was möglicherweise den Transport von therapeutischen Wirkstoffen in die Zellen erleichtert . Diese Anwendung ist besonders vielversprechend für die Verabreichung von Medikamenten, die eine schlechte Löslichkeit in wässrigen Lösungen aufweisen.
Landwirtschaft: Modulation von Pflanzen-Mikroben-Interaktionen
In der Landwirtschaft spielt this compound eine Rolle bei der Modulation von Pflanzen-Mikroben-Interaktionen. Sie ist an den chemischen Signalwegen beteiligt, die die symbiotischen Beziehungen zwischen Pflanzen und Bodenmikroben beeinflussen, was für das Pflanzenwachstum und die Bodengesundheit entscheidend sein kann .
Materialwissenschaft: Synthese von Biopolymeren
Forscher in der Materialwissenschaft untersuchen die Verwendung von this compound bei der Synthese von Biopolymeren. Aufgrund ihrer reaktiven Doppelbindung kann sie polymerisiert werden, um Materialien mit wünschenswerten Eigenschaften für verschiedene Anwendungen zu erzeugen, darunter biologisch abbaubare Kunststoffe .
Umweltwissenschaften: Umweltfreundliche Lösungsmittelalternativen
This compound wird als Bestandteil von tiefen eutektischen Lösungsmitteln (DESs) untersucht, die als umweltfreundlichere Alternativen zu traditionellen organischen Lösungsmitteln gelten. DESs, die this compound enthalten, könnten in Anwendungen der grünen Chemie eingesetzt werden, z. B. in der Elektrokatalyse und CO2-Umwandlung .
Lebensmittelindustrie: Geschmacksstoff und Konservierungsmittel
In der Lebensmittelindustrie wird this compound von der Flavor and Extract Manufacturers Association (FEMA) anerkannt und als Geschmacksstoff und Konservierungsmittel verwendet. Ihre Fähigkeit, ein fruchtiges Geschmacksprofil zu verleihen, macht sie für verschiedene Lebensmittelprodukte geeignet .
Kosmetik: Hautpflege und Kosmetikformulierungen
Die Kosmetikindustrie nutzt this compound für ihre weichmachenden Eigenschaften. Sie kann in Hautpflegeprodukten verwendet werden, um feuchtigkeitsspendende Vorteile zu bieten. Zusätzlich kann sie als Träger für andere kosmetische Inhaltsstoffe dienen, wodurch ihre Stabilität und Wirksamkeit verbessert wird .
Biochemie: Studien zu Stoffwechselwegen
Biochemiker untersuchen this compound auf ihre Rolle in Stoffwechselwegen. Als mittelkettige Fettsäure ist sie an Beta-Oxidationsvorgängen innerhalb von Zellen beteiligt, die für die Energiegewinnung und den Fettstoffwechsel unerlässlich sind .
Pharmakologie: Therapeutisches Potenzial bei der Behandlung von Krankheiten
Pharmakologische Forschung hat gezeigt, dass this compound ein therapeutisches Potenzial bei der Behandlung von Krankheiten wie nicht-alkoholischer Steatohepatitis (NASH) haben kann. Es wurde festgestellt, dass sie die Ferroptose hemmt, eine Form des Zelltods, die mit verschiedenen Pathologien verbunden ist, was auf ihre Verwendung bei der Behandlung von NASH hindeutet .
Safety and Hazards
When handling 11-Dodecenoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Wirkmechanismus
- 11-Dodecenoic acid belongs to the class of medium-chain fatty acids . These fatty acids have an aliphatic tail containing 12 carbon atoms .
- While the exact primary targets remain unclear, it is speculated that this compound affects cell membranes . It may enhance membrane fluidity and reduce permeability to specific molecules .
Target of Action
Biochemische Analyse
Biochemical Properties
It is known to be a medium-chain fatty acid
Cellular Effects
Research has shown that 11-Dodecenoic acid plays a role in the progression of non-alcoholic steatohepatitis (NASH). It has been found that increasing the level of 11-Dodecenoic acid inhibits the occurrence of ferroptosis, a form of regulated cell death . This suggests that 11-Dodecenoic acid may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can prevent ferroptosis in hepatocytes when added to cells where the protein Perilipin5 has been knocked down . This suggests that 11-Dodecenoic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a medium-chain fatty acid, it is likely involved in fatty acid metabolism .
Eigenschaften
IUPAC Name |
dodec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZPOFFXKUVNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215729 | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty, citrusy aroma | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.897 | |
| Record name | 11-Dodecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
65423-25-8 | |
| Record name | 11-Dodecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dodecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DODECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Dodecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









